molecular formula C15H13NO6 B15080926 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone CAS No. 302914-00-7

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B15080926
CAS No.: 302914-00-7
M. Wt: 303.27 g/mol
InChI Key: XUYMVGAKABYHEI-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone is an organic compound that features both phenolic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Catalyst: Acidic or basic catalysts to facilitate the reaction.
  • Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or sulfonated phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenolic and nitro groups can participate in various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone: Lacks the methyl group.

    1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-aminophenoxy)ethanone: Nitro group replaced with an amine group.

Properties

CAS No.

302914-00-7

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone

InChI

InChI=1S/C15H13NO6/c1-9-13(17)7-6-12(15(9)19)14(18)8-22-11-4-2-10(3-5-11)16(20)21/h2-7,17,19H,8H2,1H3

InChI Key

XUYMVGAKABYHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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